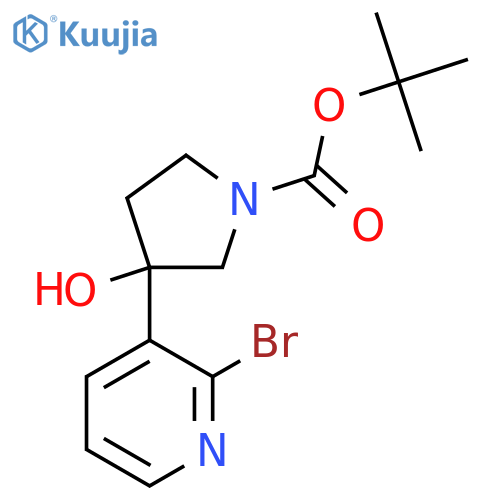Cas no 1367027-44-8 (Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate)

1367027-44-8 structure
商品名:Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
- 1367027-44-8
- EN300-7428261
- Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
-
- インチ: 1S/C14H19BrN2O3/c1-13(2,3)20-12(18)17-8-6-14(19,9-17)10-5-4-7-16-11(10)15/h4-5,7,19H,6,8-9H2,1-3H3
- InChIKey: PYSKDCHDXXAMSS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CN=1)C1(CN(C(=O)OC(C)(C)C)CC1)O
計算された属性
- せいみつぶんしりょう: 342.05791g/mol
- どういたいしつりょう: 342.05791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7428261-10.0g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 10.0g |
$4236.0 | 2024-05-24 | |
| Enamine | EN300-7428261-0.25g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 0.25g |
$906.0 | 2024-05-24 | |
| Enamine | EN300-7428261-0.1g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 0.1g |
$867.0 | 2024-05-24 | |
| Enamine | EN300-7428261-1.0g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 1.0g |
$986.0 | 2024-05-24 | |
| Enamine | EN300-7428261-5.0g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 5.0g |
$2858.0 | 2024-05-24 | |
| Enamine | EN300-7428261-0.05g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 0.05g |
$827.0 | 2024-05-24 | |
| Enamine | EN300-7428261-2.5g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 2.5g |
$1931.0 | 2024-05-24 | |
| Enamine | EN300-7428261-0.5g |
tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |
1367027-44-8 | 95% | 0.5g |
$946.0 | 2024-05-24 |
Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
1367027-44-8 (Tert-butyl 3-(2-bromopyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate) 関連製品
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量